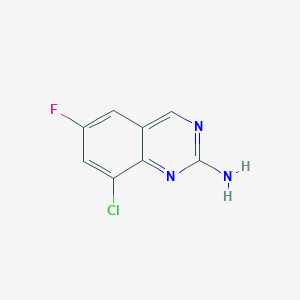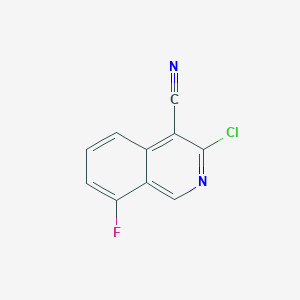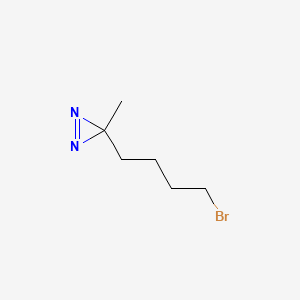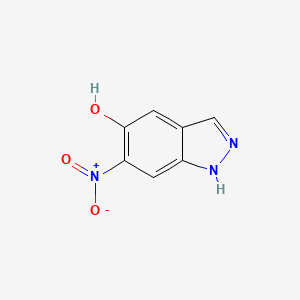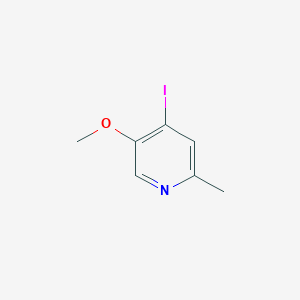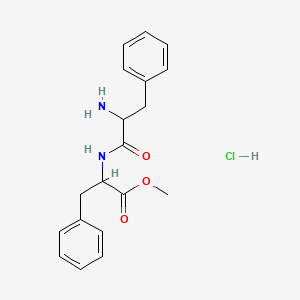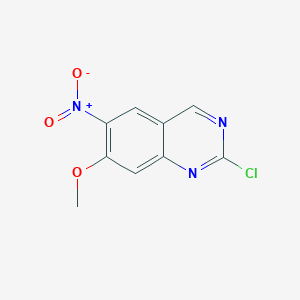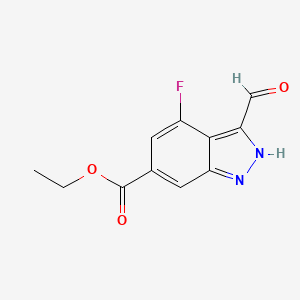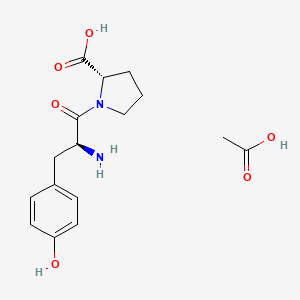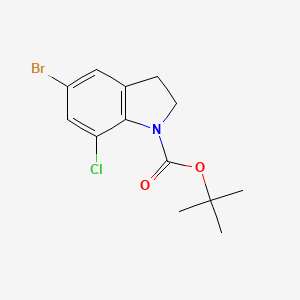
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate is a synthetic organic compound with the molecular formula C13H15BrClNO2 and a molecular weight of 332.62 g/mol . This compound is part of the indoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-7-chloroindoline and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrogen chloride generated during the reaction.
Procedure: The 5-bromo-7-chloroindoline is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain this compound in high purity.
Análisis De Reacciones Químicas
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to form different indoline derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of indoline derivatives in cellular processes.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-bromo-1H-indole-1-carboxylate: This compound has a similar structure but lacks the chlorine atom at the 7-position. It is used in similar applications but may have different reactivity and biological activity.
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound contains an additional iodine atom and a pyrrolo[2,3-c]pyridine ring.
Propiedades
Fórmula molecular |
C13H15BrClNO2 |
|---|---|
Peso molecular |
332.62 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-7-chloro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)7-10(15)11(8)16/h6-7H,4-5H2,1-3H3 |
Clave InChI |
IFTCHJXAWLGHOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


